molecular formula C12H20O2 B14305126 4-Hydroxydodeca-2,6-dienal CAS No. 126254-48-6

4-Hydroxydodeca-2,6-dienal

Cat. No.: B14305126
CAS No.: 126254-48-6
M. Wt: 196.29 g/mol
InChI Key: WEAMGMCWEBWVAT-UHFFFAOYSA-N
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Description

4-Hydroxydodeca-2,6-dienal is a reactive aldehyde compound that is a product of lipid peroxidation. It is structurally characterized by a hydroxyl group at the fourth carbon and conjugated double bonds at the second and sixth positions. This compound is known for its biological reactivity and is often studied in the context of lipid oxidation and its effects on biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxydodeca-2,6-dienal can be synthesized through the degradation of 12(S)-hydroperoxyeicosatetraenoic acid (12-HpETE), which is a product of the 12-lipoxygenation of arachidonic acid. This degradation process can be carried out in vitro and involves specific reaction conditions to ensure the formation of the desired aldehyde .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the production methods are confined to laboratory settings for research purposes. The compound’s reactivity and biological significance make it a subject of interest in scientific studies rather than industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxydodeca-2,6-dienal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxydodeca-2,6-dienal has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Hydroxydodeca-2,6-dienal exerts its effects involves its reactivity with cellular components. It can form covalent adducts with proteins, lipids, and nucleic acids, leading to alterations in their functions. One of the molecular targets is the peroxisome proliferator-activated receptor delta (PPARδ), which is activated by the compound and plays a role in regulating glucose uptake and other metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-nonenal (4-HNE): Another reactive aldehyde formed from lipid peroxidation.

    4-Hydroxy-2-hexenal (4-HHE): A shorter-chain aldehyde with similar reactivity.

Uniqueness

4-Hydroxydodeca-2,6-dienal is unique due to its specific structure and the presence of conjugated double bonds, which contribute to its reactivity and biological effects. Compared to 4-Hydroxy-2-nonenal and 4-Hydroxy-2-hexenal, it has a longer carbon chain and different reactivity patterns, making it a distinct compound in the study of lipid oxidation products .

Properties

CAS No.

126254-48-6

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

4-hydroxydodeca-2,6-dienal

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h6-8,10-12,14H,2-5,9H2,1H3

InChI Key

WEAMGMCWEBWVAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC(C=CC=O)O

Origin of Product

United States

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